molecular formula C14H16O6 B7829190 (3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid

(3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid

Cat. No.: B7829190
M. Wt: 280.27 g/mol
InChI Key: SNGDKVDRYBKLSZ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a methoxycarbonyl group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and malonic acid.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms (3E)-4-(3,4-dimethoxyphenyl)-3-butenoic acid.

    Esterification: The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters.

Scientific Research Applications

(3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-(3,4-dimethoxyphenyl)but-3-enoic acid: Lacks the methoxycarbonyl group.

    (3E)-4-(3,4-dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid: Contains an ethoxycarbonyl group instead of a methoxycarbonyl group.

Uniqueness

(3E)-4-(3,4-dimethoxyphenyl)-3-(methoxycarbonyl)but-3-enoic acid is unique due to the presence of both the dimethoxyphenyl and methoxycarbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)-3-methoxycarbonylbut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-7H,8H2,1-3H3,(H,15,16)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGDKVDRYBKLSZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(CC(=O)O)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\CC(=O)O)/C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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